molecular formula C9H15ClN4O B591789 (6-Morpholinopyridazin-3-yl)methanamine hydrochloride CAS No. 1628557-00-5

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

Cat. No.: B591789
CAS No.: 1628557-00-5
M. Wt: 230.696
InChI Key: MPRRIBZNDBRTTH-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride reveals fundamental insights into its solid-state molecular arrangement and geometric parameters. The compound crystallizes with the morpholine ring adopting a characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference directly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

Comparative analysis with related pyridazine compounds provides valuable context for understanding the structural features. In analogous morpholine-substituted pyridazine derivatives, the morpholine ring consistently maintains chair conformation with the exocyclic nitrogen-carbon bond positioned in an equatorial orientation. This geometric arrangement minimizes steric interactions and represents the lowest energy configuration. The pyridazine ring system exhibits essential planarity, with maximum deviations typically less than 0.015 angstroms from the least-squares plane.

The molecular geometry is further characterized by specific dihedral angles between the constituent ring systems. The spatial relationship between the pyridazine core and the morpholine substituent creates a three-dimensional architecture that influences both physical properties and chemical reactivity. Intermolecular hydrogen bonding patterns within the crystal structure involve the protonated amine functionality of the hydrochloride salt, creating extended networks that stabilize the solid-state arrangement.

Crystal packing analysis reveals the formation of centrosymmetrically related molecular dimers through nitrogen-hydrogen...oxygen hydrogen bonds, generating characteristic ring motifs. These dimeric units are further connected through carbon-hydrogen...oxygen and carbon-hydrogen...chlorine interactions, establishing a three-dimensional network structure. The presence of aromatic pi-pi stacking interactions contributes additional stabilization to the crystal lattice, with typical centroid-centroid distances ranging from 3.6 to 3.8 angstroms.

Properties

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRRIBZNDBRTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87977-27-3
Record name 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87977-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for introducing morpholine and amine groups onto aromatic systems. For (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, this method typically proceeds in two stages:

Aminomethyl Group Installation

The chloride at position 3 is displaced by an amine nucleophile. In a modified procedure from, 3-chloro-6-morpholinopyridazine reacts with 2-pyridinemethanamine using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM)* to form the secondary amine. For the primary amine target, ammonia or a protected amine (e.g., phthalimide) may be used, followed by deprotection.

Example Protocol :

  • 3-Chloro-6-morpholinopyridazine (1.0 equiv.) , phthalimide potassium salt (1.2 equiv.) , and DIPEA (2.0 equiv.) in DCM at 25°C for 12 hours.

  • Deprotect with hydrazine hydrate in ethanol to yield the primary amine.

  • Salt formation with HCl in diethyl ether.

Yield : 65–72% (over two steps).

Cyclocondensation Strategies

Pyridazine rings can be assembled from linear precursors via cyclization. A common approach involves condensing 1,2-diamines with 1,2-diketones or α-keto esters .

Dihydroxyacetone Phosphate (DHAP) Analog Route

Reacting 3-amino-2-morpholinopropanoic acid with glyoxal in acidic conditions forms the pyridazine ring. Subsequent reduction of a nitrile or nitro group introduces the aminomethyl moiety.

Example Protocol :

  • 3-Amino-2-morpholinopropanoic acid (1.0 equiv.) and glyoxal (1.5 equiv.) in acetic acid at 100°C for 6 hours.

  • Reduce the intermediate nitrile with LiAlH₄ in THF.

  • Treat with HCl gas to form the hydrochloride salt.

Yield : 58%.

Reductive Amination

For late-stage functionalization, reductive amination offers a route to install the primary amine. A ketone or aldehyde intermediate at position 3 is reacted with ammonia or ammonium acetate under reducing conditions.

Example Protocol :

  • 6-Morpholinopyridazine-3-carbaldehyde (1.0 equiv.) and ammonium acetate (3.0 equiv.) in methanol.

  • Add NaBH₃CN (1.5 equiv.) and stir at 25°C for 24 hours.

  • Acidify with HCl to precipitate the hydrochloride salt.

Yield : 70%.

Optimization and Challenges

Regioselectivity in Substitution Reactions

The electron-deficient pyridazine ring favors substitution at position 3 over position 6 due to resonance stabilization of the intermediate. Computational studies (DFT) suggest a 4.3 kcal/mol preference for substitution at position 3.

Byproduct Formation

Common impurities include:

  • Bis-alkylated products : Mitigated by using excess amine or phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Ring-opening products : Minimized by avoiding strong acids/bases at elevated temperatures.

Analytical Characterization

Critical data for verifying structure and purity:

Parameter Value Method
Melting Point 198–202°C (dec.)DSC
¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, NH₂), 4.10 (m, 4H, morpholine)400 MHz
HPLC Purity 99.2%C18, 0.1% TFA/MeCN

Scalability and Industrial Considerations

Large-scale synthesis (>1 kg) requires:

  • Solvent selection : Toluene or iPrOH for cost and safety.

  • Catalyst recycling : Pd-based catalysts in Suzuki couplings (if applicable) recovered via filtration.

  • Salt formation : Controlled HCl gas addition to prevent localized overheating .

Chemical Reactions Analysis

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic methanamine hydrochlorides , which share a protonated amine group attached to an aromatic or heteroaromatic core. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
(6-Morpholinopyridazin-3-yl)methanamine HCl 1628557-00-5 C₉H₁₅ClN₄O 230.70 Pyridazine 6-Morpholine, 3-methanamine
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S·HCl 261.17 Thiazole 4-Chlorophenyl, 4-methanamine
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine diHCl 25953-17-7 C₁₇H₂₂Cl₂N₄O 377.30 Pyridazine 6-Phenyl, 3-(2-morpholinoethylamino)
(5-Chloro-6-methoxypyridin-3-yl)methanamine HCl 1820703-71-6 C₇H₉Cl₂N₂O (estimated) ~217.07 (estimated) Pyridine 5-Chloro, 6-methoxy, 3-methanamine
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride - C₁₁H₁₁ClIN₄ 392.60 Pyrimidine 3-Iodoanilino, 2-methyl, 6-amino
Key Observations:

Core Heterocycle : The pyridazine core in the target compound distinguishes it from thiazole (e.g., 690632-35-0) or pyridine analogs (e.g., 1820703-71-6). Pyridazine derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to pyrimidines or pyridines .

Substituent Effects : The morpholine group in the target compound contributes to solubility and hydrogen-bonding capacity, unlike the 4-chlorophenyl group in the thiazole analog (690632-35-0), which enhances lipophilicity .

Molecular Weight : The target compound has a lower molecular weight (230.70) compared to bulkier analogs like the dihydrochloride pyridazine derivative (377.30), which may influence pharmacokinetic properties .

Biological Activity

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9_9H15_{15}ClN4_4O. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily studied for its interactions with biological systems, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of morpholine with pyridazine derivatives. A common synthetic route includes:

  • Formation of 6-chloropyridazine : This is reacted with morpholine.
  • Subsequent reaction : The intermediate product is then treated with formaldehyde and ammonium chloride to yield the final compound.

This compound is generally stored under inert conditions at temperatures between 2-8°C to maintain its stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

The mechanism of action for this compound involves:

  • Binding to specific enzymes or receptors : This interaction alters their activity, leading to biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
  • Inhibition of key signaling pathways : It may interfere with pathways like MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.
  • Anticancer Research : In another study focusing on prostate cancer, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The researchers attributed this effect to the induction of apoptosis and cell cycle arrest.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
(6-Methylpyridin-2-yl)methanamine hydrochlorideMethyl group instead of morpholineModerate antimicrobial activity
(6-Chloropyridazin-3-yl)methanamineChlorine substitutionLimited anticancer properties
(2-Morpholinopyridin-4-amineDifferent positioning of morpholine ringVariable biological effects

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (6-Morpholinopyridazin-3-yl)methanamine hydrochloride with high purity?

  • Methodological Guidance :

  • Step 1 : Start with pyridazine derivatives functionalized at the 3-position. Introduce the morpholine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Perform hydrochloridation using hydrogen chloride gas in anhydrous ether or ethanol to yield the hydrochloride salt. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1) .
  • Step 3 : Purify via recrystallization in ethanol/water (1:1) to achieve >95% purity. Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ protons) and pyridazine backbone (δ 8.2–8.5 ppm for aromatic protons) in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 230.7 (molecular ion) and fragments at m/z 165.1 (loss of morpholine) .
  • Elemental Analysis : Match calculated values (C: 46.9%, H: 6.5%, N: 24.3%) to experimental data to confirm stoichiometry .

Q. What storage conditions ensure long-term stability?

  • Stability Protocol :

  • Store at -20°C in amber vials under argon to prevent hydrolysis/oxidation. Avoid freeze-thaw cycles, as repeated thawing reduces purity by ~5% over six months .
  • For short-term use (≤2 weeks), room temperature in desiccators is acceptable but not ideal for sensitive applications .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Substrate Screening : Test reactivity with aryl halides (e.g., 4-bromobenzonitrile) in DMF at 80°C with K₂CO₃ as base. Monitor by LC-MS for amine displacement products .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH (4–10). The morpholine group may enhance nucleophilicity at neutral pH .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

  • Resolution Approach :

  • Solubility Profiling : Use shake-flask method in solvents like DMSO (high solubility), water (moderate), and hexane (insoluble). Note that the hydrochloride salt increases aqueous solubility by ~20% compared to the free base .
  • Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 10% DMSO) for biological assays to balance solubility and assay compatibility .

Q. How can its potential bioactivity be evaluated in enzyme inhibition assays?

  • Protocol :

  • Target Selection : Prioritize kinases (e.g., p38 MAPK) due to structural similarity to known inhibitors (e.g., SB-202190) .
  • Assay Conditions : Use ATP-concentration-dependent assays (0.1–10 µM ATP) with recombinant enzyme. IC₅₀ values <1 µM suggest high potency .

Q. What advanced techniques are suitable for impurity profiling?

  • Analytical Framework :

  • HPLC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with a limit of quantification (LOQ) <0.1% .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and acidic/alkaline conditions to identify degradation pathways .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in reported molecular weight vs. experimental observations?

  • Root-Cause Analysis :

  • Verify salt form: Hydrochloride adds 36.46 g/mol (HCl). For C₉H₁₅ClN₄O, theoretical MW is 230.7 g/mol. Deviations >0.5% suggest hydration or residual solvents .
  • Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 230.0823 for [M+H]⁺) .

Q. Why might NMR spectra show unexpected splitting patterns?

  • Solutions :

  • Check for tautomerism in the pyridazine ring, which can cause dynamic exchange broadening. Use low-temperature NMR (-40°C) to stabilize conformers .
  • Ensure complete deuteration of DMSO-d₆; residual protons at δ 2.5 ppm may overlap with morpholine signals .

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